molecular formula C19H25F3N2O6 B13715915 (E)-Fluvoxamine-d3 Maleate

(E)-Fluvoxamine-d3 Maleate

Cat. No.: B13715915
M. Wt: 437.4 g/mol
InChI Key: LFMYNZPAVPMEGP-DWVRRCLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Fluvoxamine-d3 Maleate is a useful research compound. Its molecular formula is C19H25F3N2O6 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-Fluvoxamine-d3 Maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-Fluvoxamine-d3 Maleate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25F3N2O6

Molecular Weight

437.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3;

InChI Key

LFMYNZPAVPMEGP-DWVRRCLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Stereochemical Divergence of Fluvoxamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical, pharmacological, and analytical distinctions between the (E)- and (Z)-isomers of Fluvoxamine.

Critical Analysis of (E)-Fluvoxamine (API) vs. (Z)-Fluvoxamine (Impurity)

Executive Summary

Fluvoxamine is a potent Selective Serotonin Reuptake Inhibitor (SSRI) used extensively in the treatment of Obsessive-Compulsive Disorder (OCD) and Major Depressive Disorder (MDD).[1] The drug's efficacy is strictly dependent on the geometry of its C=N oxime double bond. The (E)-isomer (trans-isomer) is the pharmacologically active pharmaceutical ingredient (API), while the (Z)-isomer (cis-isomer) is a significantly less active impurity formed during synthesis or via photoisomerization.

Regulatory bodies (USP, EP) mandate strict limits on the Z-isomer content (typically NMT 0.5%) due to its lack of therapeutic efficacy and potential to compromise the drug's safety profile. This guide delineates the structural mechanisms, pharmacological differences, and validated protocols for the isolation and quantification of these isomers.

Chemical Foundation & Stereochemistry

The Oxime Geometry

Fluvoxamine belongs to the 2-aminoethyl oxime ether class.[2][3] The stereocenter of interest is the imine (C=N) bond. According to Cahn-Ingold-Prelog (CIP) priority rules:

  • Nitrogen Substituents: The alkoxy group (–O–CH₂CH₂NH₂) has higher priority than the lone pair.

  • Carbon Substituents: The 4-(trifluoromethyl)phenyl group has higher priority than the 4-methoxybutyl chain.

Configuration:

  • (E)-Fluvoxamine: The high-priority groups (Alkoxy and Phenyl) are on opposite sides (Entgegen). This is the thermodynamically stable and active form.

  • (Z)-Fluvoxamine: The high-priority groups are on the same side (Zusammen). This is the impurity.

Structural Logic Diagram

The following diagram illustrates the geometric relationship and the transformation pathway.

Fluvoxamine_Isomers Figure 1: Geometric Isomerism and Photoisomerization Pathway of Fluvoxamine E_Isomer (E)-Fluvoxamine (Active API) High Priority Groups: OPPOSITE Transition Excited Triplet State (Energy Barrier ~55 kcal/mol) E_Isomer->Transition UV Irradiation (290-320 nm) Z_Isomer (Z)-Fluvoxamine (Inactive Impurity) High Priority Groups: SAME Z_Isomer->E_Isomer Synthetic Recrystallization (Thermodynamic Control) Transition->Z_Isomer Relaxation / Isomerization

[4][5]

Pharmacological Divergence

The stereochemistry of the C=N bond dictates the molecule's ability to bind to the Serotonin Transporter (SERT).

Feature(E)-Fluvoxamine(Z)-Fluvoxamine
Role Active Pharmaceutical IngredientImpurity / Degradant
SERT Affinity (Ki) High (nM range)Negligible / Inactive
Therapeutic Effect Inhibits 5-HT reuptake, increasing synaptic serotonin.Does not effectively inhibit 5-HT reuptake.
Toxicity Profile Dose-dependent toxicity at high levels.Generally lower acute toxicity, but considered a contaminant.
Origin Controlled Organic SynthesisSynthetic byproduct or UV-induced degradation.

Mechanistic Insight: The binding pocket of the SERT protein is highly stereospecific. The spatial arrangement of the (E)-isomer allows the trifluoromethylphenyl moiety and the aminoethyl chain to dock precisely into the transporter's hydrophobic and ionic binding sites. The (Z)-isomer's "bent" configuration creates steric hindrance, preventing effective docking.

Synthesis & Process Control

Synthetic Pathway

The synthesis of Fluvoxamine involves the condensation of a ketone with hydroxylamine to form an oxime, followed by O-alkylation.[4]

  • Oximation: Reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine.[4] This step is not stereospecific and produces a mixture of E and Z isomers.

  • Alkylation: The oxime reacts with 2-chloroethylamine.[1][2][4][5]

  • Purification (Critical): The crude product contains both isomers. The Z-isomer is removed via recrystallization (typically using acetonitrile or toluene) or acid treatment, driving the equilibrium toward the thermodynamically more stable E-isomer.

Photoisomerization (Stability Risk)

Fluvoxamine solutions are highly sensitive to UV light (specifically UVB, 290–320 nm).[6] Upon irradiation, the C=N bond absorbs energy, entering an excited triplet state that allows rotation around the double bond, resulting in up to 50% conversion to the Z-isomer in aqueous solution.

Protocol Implication: All analytical handling of Fluvoxamine must be performed under amber light or UV-shielded conditions to prevent artifactual generation of the Z-isomer during testing.

Analytical Protocol: Separation & Quantification

To ensure drug safety, researchers must utilize a stability-indicating HPLC method capable of resolving the Z-isomer from the E-isomer with high specificity.

Validated HPLC Methodology

Objective: Quantify (Z)-Fluvoxamine impurity levels (Limit: NMT 0.5%).

Chromatographic Conditions:

  • Column: C8 or C18 (e.g., Phenomenex Luna C8, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Buffer : Acetonitrile (60 : 40 v/v).[3][7]

    • Buffer Preparation: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 7.0 with KOH or H₃PO₄.

    • Note: Some USP monographs suggest a mobile phase of Buffer:Acetonitrile:Methanol (45:45:10) with an acidic buffer (pH 3.0) containing 1-pentanesulfonic acid sodium salt. The method below is a simplified stability-indicating protocol often cited in literature.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV @ 234 nm (Isosbestic point proximity) or 254 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient (25°C).

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): NLT 3.0 between (Z)-Fluvoxamine and (E)-Fluvoxamine peaks.

  • Tailing Factor: NMT 2.0 for the main peak.

  • Relative Retention Time (RRT):

    • (Z)-Fluvoxamine: ~0.8 - 0.9 (Elutes before the E-isomer).

    • (E)-Fluvoxamine: 1.0.

Step-by-Step Workflow

Analytical_Workflow Figure 2: Analytical Decision Tree for Fluvoxamine Isomer Purity Start Sample Preparation (Protect from Light) Dissolve Dissolve 50mg Sample in Mobile Phase Start->Dissolve Inject Inject into HPLC (C8 Column, Isocratic) Dissolve->Inject Detect UV Detection (234 nm) Inject->Detect Decision Check Resolution (Rs) Z-isomer vs E-isomer Detect->Decision Pass Valid Run Rs > 3.0 Decision->Pass Yes Fail Invalid Run Rs < 3.0 Decision->Fail No Calc Calculate % Impurity Area(Z) / Total Area * 100 Pass->Calc

Protocol Execution Notes
  • Standard Preparation: Use USP Fluvoxamine Maleate RS (Reference Standard).[8][9] If a specific Z-isomer standard is unavailable, generate it in situ for identification purposes by exposing a small aliquot of the E-isomer solution to UV light (254 nm) for 30 minutes. The new peak appearing at RRT ~0.8 is the Z-isomer.

  • Integration: Integrate the small peak eluting immediately before the main peak. Ensure the baseline is flat; the Z-isomer peak is often broad if the buffer pH is not strictly controlled.

References

  • European Pharmacopoeia (Ph.[10] Eur.) . Fluvoxamine Maleate Monograph. Strasbourg, France: Council of Europe. Link

  • United States Pharmacopeia (USP) . Fluvoxamine Maleate: Official Monograph. Rockville, MD: United States Pharmacopeial Convention. Link

  • Miolo, G., et al. (2002) .[6] "Photoisomerization of Fluvoxamine Generates an Isomer That Has Reduced Activity on the 5-hydroxytryptamine Transporter."[6] European Journal of Pharmacology, 450(3), 223-229.[6]

  • Souri, E., et al. (2015) .[3] "A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms." Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065.[3]

  • Odai, K., Sugimoto, T., & Ito, E. (2020) .[11] "Quantum chemical calculation of intrinsic reaction coordinates from trans to cis structure of fluvoxamine." Biophysics and Physicobiology, 17, 133-140.

Sources

Precision Quantitation of Fluvoxamine via LC-MS/MS: A Stable Isotope Dilution Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of therapeutic drug monitoring (TDM) and pharmacokinetic profiling, the quantification of Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluvoxamine demands absolute rigor. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, yet it suffers from a critical vulnerability: matrix-induced ionization suppression .

This guide details the deployment of Stable Isotope Labeled Internal Standards (SIL-IS)—specifically Fluvoxamine-d4—to neutralize these variances. Unlike external calibration, which assumes ideal conditions, SIL-IS provides a self-correcting mechanism where the standard experiences the exact extraction recovery and ionization environment as the analyte.

The Physics of Quantitation: Why SIL-IS is Non-Negotiable

In electrospray ionization (ESI), analytes compete for charge in the liquid-to-gas phase transition. Co-eluting matrix components (phospholipids, salts) can "steal" charge, suppressing the signal of the target drug.

  • The Problem: If a patient sample has high lipid content, Fluvoxamine signal might drop by 40% compared to a clean standard, leading to a false negative or under-dosing.

  • The Solution: A stable isotope labeled analog (e.g., Fluvoxamine-d4) is chemically identical but mass-distinct. If the matrix suppresses Fluvoxamine by 40%, it also suppresses Fluvoxamine-d4 by 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Visualization: The Correction Logic

The following diagram illustrates how the Internal Standard (IS) acts as a normalizing factor against matrix effects.

MatrixEffectCorrection cluster_0 ESI Source (Ionization) Matrix Matrix Components (Phospholipids) Analyte Fluvoxamine (Analyte) Matrix->Analyte Suppresses IS Fluvoxamine-d4 (Internal Std) Matrix->IS Suppresses equally Signal Mass Spec Detector Analyte->Signal Variable Signal IS->Signal Variable Signal Result Quantitation (Ratio: Analyte/IS) Signal->Result Normalization

Figure 1: Mechanism of Internal Standard correction. The IS mirrors the analyte's suppression, ensuring the final ratio remains accurate.

Isotope Selection Strategy: Deuterium vs. Carbon-13

Selecting the correct isotope is a balance of cost, availability, and chromatographic fidelity.

The Deuterium Isotope Effect

While Deuterium (


H) labeling is cost-effective, C-D bonds are shorter and stronger than C-H bonds. This reduces the molecule's lipophilicity slightly.
  • Consequence: Deuterated analogs often elute slightly earlier than the native analyte on Reverse Phase (C18) columns.

  • Risk: If the retention time shift moves the IS out of a suppression zone that the analyte remains in, the correction fails.

Recommendation

For Fluvoxamine, Fluvoxamine-d4 is the industry standard due to the molecule's retention stability. However, if ultra-high precision is required (e.g., pediatric micro-dosing),


C-labeled  analogs are superior as they exhibit no retention time shift (co-elution is perfect).

Experimental Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) . While Protein Precipitation (PPT) is faster, LLE removes phospholipids more effectively, reducing the burden on the Internal Standard to correct for massive suppression.

Materials
  • Analyte: Fluvoxamine Maleate (Certified Reference Material).

  • Internal Standard: Fluvoxamine-d4 Maleate (mass shift +4 Da).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v).

LC-MS/MS Parameters

The following transitions are selected to maximize sensitivity while avoiding common interferences.

ParameterSetting
Column C18 (50mm x 2.1mm, 1.7 µm or 3 µm)
Mobile Phase A 10mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode

MRM Transitions Table:

CompoundPrecursor Ion (

)
Product Ion (

)
Role
Fluvoxamine 319.271.1Quantifier
Fluvoxamine319.243.1Qualifier
Fluvoxamine-d4 323.275.1Internal Standard
Step-by-Step Workflow

Workflow Sample 200 µL Plasma Sample Spike Add 20 µL IS Working Sol (Fluvoxamine-d4) Sample->Spike Buffer Add 200 µL 0.5M NaOH (Basify to pH > 9) Spike->Buffer Extract Add 3 mL Hexane:Isoamyl Alcohol Vortex 5 min, Centrifuge Buffer->Extract Transfer Transfer Organic Layer to clean tube Extract->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute in 200 µL Mobile Phase Dry->Recon Inject Inject 5 µL into LC-MS/MS Recon->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for SSRI recovery.

Protocol Narrative:

  • Spiking: Add internal standard before any manipulation to track all losses.

  • Basification: Fluvoxamine is a base (pKa ~8.7). Adding NaOH ensures it is uncharged (non-ionized), driving it into the organic solvent during extraction.

  • Extraction: The organic solvent pulls the drug out, leaving salts and proteins in the aqueous waste.

  • Reconstitution: Dissolving the dried residue in the initial mobile phase ensures good peak shape upon injection.

Validation & Regulatory Compliance (FDA/EMA)

To ensure the method is robust, specific validation steps regarding the Internal Standard are required.

Cross-Talk (Interference) Check

You must prove that the IS does not contribute signal to the Analyte channel, and vice versa.

  • Test 1: Inject Pure IS only. Monitor the Analyte transition (319.2 -> 71.1). Requirement: Signal < 20% of LLOQ.[1]

  • Test 2: Inject Pure Analyte (at ULOQ). Monitor the IS transition (323.2 -> 75.1). Requirement: Signal < 5% of IS response.

IS Response Variability

According to FDA Bioanalytical Method Validation guidelines, the IS response in study samples should not vary drastically from the calibration standards.

  • Acceptance: While no strict % is mandated, a trend analysis is required. If IS response drops by >50% in a specific patient group, it indicates a matrix effect specific to that population (e.g., renal impairment) that the IS may not be fully correcting.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Nielsen, K. K., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from [Link]

  • Kumar, V. A., et al. (2022).[2] Quantification of Fluvoxamine in Human Plasma by Using UPLC-MS/MS Technique. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • Nozawa, H., et al. (2025).[3][4][5] Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids. Legal Medicine. Retrieved from [Link]

Sources

Technical Guide: Optimization of (E)-Fluvoxamine-d3 Maleate Solubilization for Bioanalytical Applications

[1]

Executive Summary

(E)-Fluvoxamine-d3 Maleate is the stable isotope-labeled analog of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine.[1] In bioanalytical workflows, particularly LC-MS/MS, it serves as a critical Internal Standard (IS) for normalizing extraction efficiency and ionization variability.[1]

This guide provides a rigorous technical framework for solubilizing, handling, and storing (E)-Fluvoxamine-d3 Maleate.[1] While isotopic labeling (deuterium substitution) has negligible impact on solubility compared to the non-deuterated parent, the physicochemical properties of the maleate salt form dictate specific solvent requirements. The maleate salt exhibits high solubility in polar organic solvents (Methanol, DMSO) but limited stability under stress conditions (acidic/basic hydrolysis, UV light).[1]

Physicochemical Profile & Solubility Landscape

The solubility behavior of (E)-Fluvoxamine-d3 Maleate is governed by the interaction between its lipophilic trifluoromethyl-valerophenone tail and the polar maleic acid counterion.[1]

Quantitative Solubility Data

The following data aggregates experimental limits for Fluvoxamine Maleate. Due to the isotopic equivalence, these values apply directly to the d3 variant.

SolventSolubility ClassificationMax Concentration (Approx.)[1][2][3][4]Primary Application
Methanol Freely Soluble>100 mg/mLRecommended: Primary Stock Solution (LC-MS)
DMSO Freely Soluble30 – 250 mg/mL*High-Concentration Libraries / In Vitro Assays
Ethanol Soluble~25 – 86 mg/mLAlternative Stock Solvent
Water Sparingly Soluble~4 – 20 mg/mL**Not Recommended for Stock Prep
PBS (pH 7.2) Sparingly Soluble~5 mg/mLImmediate Biological Use Only

*Note: DMSO solubility is highly dependent on water content. Hygroscopic absorption reduces solubility significantly. **Note: Aqueous solubility often requires sonication and heating; aqueous solutions are unstable >24 hours.

Protocol A: Methanol Solubilization (Primary Stock)

Objective: Preparation of a stable, high-concentration stock solution (e.g., 1 mg/mL or 100 µg/mL) for LC-MS/MS applications.[1]

Mechanistic Rationale

Methanol is the superior solvent for (E)-Fluvoxamine-d3 Maleate stock solutions because:

  • High Solubility: It easily dissolves the maleate salt form.

  • Volatility: It evaporates readily during solvent exchange steps in SPE or LLE workflows.

  • MS Compatibility: It is a standard mobile phase component, minimizing matrix mismatch in chromatography.

Step-by-Step Methodology
  • Equilibration: Remove the (E)-Fluvoxamine-d3 Maleate vial from -20°C storage and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator. Prevention of condensation is critical to avoid hydrolysis.

  • Weighing: Weigh the required amount of powder (e.g., 1 mg) into a distinct amber glass vial (Class A).

  • Solvent Addition: Add analytical-grade (LC-MS) Methanol to achieve the target concentration.

    • Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL).[1]

  • Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particulates remain, sonicate for 5 minutes at <40°C.

  • Storage: Aliquot immediately into silanized amber glass vials. Store at -20°C or -80°C.

Protocol B: DMSO Solubilization (High-Conc/Assay)

Objective: Preparation of highly concentrated stocks (>10 mg/mL) or for applications where solvent volatility is undesirable.[1]

Mechanistic Rationale

DMSO (Dimethyl Sulfoxide) is a powerful aprotic solvent that disrupts the crystal lattice of the maleate salt effectively. However, its hygroscopic nature and high freezing point (19°C) introduce handling risks.[1]

Step-by-Step Methodology
  • Anhydrous Requirement: Use only fresh, anhydrous DMSO. Moisture contamination can precipitate the salt.

  • Dissolution: Add DMSO to the powder. Vortex vigorously.

    • Note: For concentrations >30 mg/mL, sonication is almost always required.

  • Aliquot Strategy: DMSO freezes at standard refrigerator/freezer temperatures. Repeated freeze-thaw cycles can cause local concentration gradients (cryoconcentration) or precipitate the compound.[1]

    • Rule: Aliquot into single-use volumes (e.g., 50 µL) before freezing.

  • In Vivo/In Vitro Dilution: When diluting DMSO stocks into aqueous buffers (e.g., PBS), ensure the final DMSO concentration is <0.1% to avoid cytotoxicity, unless the assay tolerates higher levels.

Stability & Degradation Risks

(E)-Fluvoxamine-d3 Maleate is sensitive to environmental stress.[1] Adherence to these stability pillars is mandatory for analytical reliability.

  • Photostability: The compound is sensitive to UV light. Always use amber glassware.

  • Hydrolysis: Unstable in acidic or basic aqueous solutions over time. Do not store in aqueous buffers >24 hours.

  • Thermo-stability: Solid powder is stable for years at -20°C. Methanol solutions are stable for months at -80°C.[1]

Comparative Analysis: Methanol vs. DMSO
FeatureMethanolDMSO
Solubility Limit High (>100 mg/mL)Very High (up to 250 mg/mL)
Volatility High (Easy to evaporate)Low (Difficult to remove)
Freezing Point -97°C (Liquid in freezer)19°C (Solid in fridge/freezer)
Hygroscopicity ModerateHigh (Absorbs water rapidly)
MS Compatibility ExcellentPoor (Suppresses ionization)

Workflow Visualization

The following diagram outlines the decision logic for preparing (E)-Fluvoxamine-d3 Maleate standards.

Fluvoxamine_PreparationStartStart: (E)-Fluvoxamine-d3Maleate Powder (-20°C)EquilibrateEquilibrate to RT(Desiccator, 20 min)Start->EquilibrateSelectSolventSelect Solvent Basedon ApplicationEquilibrate->SelectSolventMethPathLC-MS/MS Analysis(Standard)SelectSolvent->MethPathAnalyticalDMSOPathHigh Conc. / Bio-AssaySelectSolvent->DMSOPathBiologicalMethPrepDissolve in Methanol(100 µg/mL - 1 mg/mL)MethPath->MethPrepMethStoreAliquot & Store(-20°C or -80°C)MethPrep->MethStoreMethUseDilute into Mobile Phasefor Working StandardMethStore->MethUseDMSOPrepDissolve in Anhydrous DMSO(>10 mg/mL)DMSOPath->DMSOPrepDMSOStoreAliquot (Single Use)Store -20°C (Freezes)DMSOPrep->DMSOStoreDMSOUseDilute into Buffer(Keep DMSO <0.1%)DMSOStore->DMSOUse

Figure 1: Decision tree for solvent selection and stock preparation workflow.[1]

References

  • U.S. Food and Drug Administration (FDA). (2011).[1] Luvox (Fluvoxamine Maleate) Prescribing Information. Retrieved from [Link][1][4][5]

  • Dadgar, M., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. ResearchGate. Retrieved from [Link]

Technical Guide: Interpreting the Certificate of Analysis for Fluvoxamine-d3 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certificate of Analysis for Fluvoxamine-d3 Maleate Isotope Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Role of Stable Isotopes in Bioanalysis

In the high-stakes environment of pharmacokinetic (PK) and toxicokinetic (TK) profiling, the integrity of quantitative data rests heavily on the Internal Standard (IS). Fluvoxamine-d3 Maleate is the stable isotope-labeled analog of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine.

It serves a singular, critical function: error correction . By co-eluting with the analyte while carrying a distinct mass signature, it compensates for matrix effects, ionization suppression, and extraction variability in LC-MS/MS workflows.

This guide deconstructs the Certificate of Analysis (CoA) for this isotope, moving beyond simple specification checks to the "physics of purity" that dictates experimental success.

Anatomy of the CoA: Critical Specifications

A research-grade CoA for Fluvoxamine-d3 Maleate must provide more than just "Pass/Fail" metrics. It must quantify the isotopic distribution and the stoichiometry of the salt form.

Table 1: Standard Reference Specifications
ParameterSpecification StandardTechnical Rationale
Chemical Name (E)-Fluvoxamine-d3 MaleateSpecific stereochemistry (E-isomer) is critical for receptor binding and chromatographic retention matching.
CAS Number 1185245-56-0Distinct from the unlabeled parent (61718-82-9).[1]
Molecular Formula C₁₅H₁₈D₃F₃N₂O₂[1][2] · C₄H₄O₄Includes the maleic acid counter-ion.
Molecular Weight ~437.43 g/mol Critical: Used for weighing. Free base MW is ~321.35 g/mol .[1]
Chemical Purity ≥ 98% (HPLC)Impurities can compete for ionization or cause ghost peaks.
Isotopic Purity ≥ 99.0% atom % DHigh enrichment prevents "cross-talk" (unlabeled drug appearing in the IS channel).
Isotopic Enrichment d0 < 0.5%The most critical parameter for preventing false positives in the analyte channel.
Appearance White to Off-White SolidDiscoloration often indicates oxidation or hydrolysis of the maleate salt.

Technical Deep Dive: The Causality of Quality

The Isotopic Design: Why d3?

Fluvoxamine is labeled with three deuterium atoms on the methoxy group (


).
  • Mass Shift (+3 Da): The parent Fluvoxamine (

    
    ) has a natural isotopic envelope. The 
    
    
    
    peak (due to naturally occurring
    
    
    ,
    
    
    ) typically has an abundance of ~1-2%. A d3 label shifts the IS mass to
    
    
    , safely clearing the natural isotopic interference of the analyte.
  • Metabolic Stability: The methoxy group is a site of O-demethylation. While deuterium labeling can induce a Kinetic Isotope Effect (KIE), slowing down metabolism, this is generally acceptable for an IS used in quantitation (where the sample is extracted and analyzed immediately), as long as the IS tracks the parent drug during extraction and chromatography.

Chemical Purity vs. Isotopic Purity

These are distinct but interacting variables.

  • Chemical Purity (CP): The % of the sample that is "Fluvoxamine" (regardless of how many deuteriums it has). Measured by HPLC-UV.

  • Isotopic Purity (IP): The % of the "Fluvoxamine" molecules that are actually the d3 isotopologue. Measured by HRMS or NMR.

The "True" Concentration: When preparing a stock solution, the effective concentration of the internal standard is:



The Maleate Counter-Ion Trap

Fluvoxamine is a base; the maleate acid makes it a water-soluble salt. However, maleic acid can undergo isomerization to fumaric acid under stress (heat/light) or hydrolysis .

  • CoA Check: Look for Proton NMR (

    
    -NMR) data confirming the 1:1 stoichiometry. A deviation here means your gravimetric preparation will be biased.
    

Visualization: Isotopic Logic & Workflow

Diagram 1: The Mass Shift Logic

This diagram illustrates why a +3 Da shift is necessary to avoid interference from the natural isotopes of the parent drug.

MassShiftLogic Parent Parent Fluvoxamine (C15H21F3N2O2) MS_Parent MS Spectrum (Parent) M (319.1) : 100% M+1 : ~16% M+2 : ~1.5% Parent->MS_Parent Ionization Isotope IS: Fluvoxamine-d3 (-OCD3) MS_IS MS Spectrum (IS) M+3 (322.1) : Main Peak Must clear M+2 of Parent Isotope->MS_IS Ionization MS_Parent->MS_IS Interference Risk if < 3 Da shift

Caption: The +3 Da mass shift of Fluvoxamine-d3 ensures the Internal Standard signal (M+3) does not overlap with the natural M+2 isotope abundance of the parent analyte.

Diagram 2: User Validation Workflow

A self-validating protocol to ensure the CoA matches reality before committing to a clinical batch.

ValidationWorkflow CoA Review CoA (Check d0 content < 0.5%) Stock Stock Preparation (Correct for Salt & Purity) CoA->Stock Solubility Solubility Check (MeOH or DMSO) Stock->Solubility LCMS_Inj LC-MS/MS Injection (IS Only) Solubility->LCMS_Inj Check1 Check Channel 1: IS Signal (322.1 > 74.0) LCMS_Inj->Check1 Check2 Check Channel 2: Analyte Signal (319.1 > 71.0) LCMS_Inj->Check2 Decision Cross-Talk Calculation (Analyte Area / IS Area) Check1->Decision Check2->Decision Pass Pass: < 0.1% Contribution Decision->Pass Low Signal Fail Fail: Impure IS or Fragmentation Decision->Fail High Signal

Caption: Step-by-step validation workflow to confirm Isotopic Purity and rule out "Cross-Talk" interference before routine analysis.

Analytical Protocols: From CoA to Bench

Stock Solution Preparation Protocol

Objective: Prepare a primary stock solution accounting for the maleate salt and purity.

  • Equilibrate: Allow the vial to reach room temperature (prevent condensation).

  • Weighing: Weigh approximately 1.0 mg of Fluvoxamine-d3 Maleate into a clean glass vial. Record exact weight (

    
    ).
    
  • Correction Factor Calculation:

    
    
    (Note: 321.35 is MW of d3-free base; 437.43 is MW of d3-maleate salt).
    
  • Dissolution: Dissolve in Methanol (MeOH) . Fluvoxamine Maleate is freely soluble in MeOH and DMSO, but sparingly soluble in water.

    • Caution: Do not use 100% water as the initial solvent; precipitation may occur.

  • Final Concentration:

    
    
    
System Suitability: The "Zero-Blank" Test

Before running samples, verify the Isotopic contribution .

  • Inject: A high concentration of the Internal Standard (e.g., 500 ng/mL) without any analyte.

  • Monitor: The MRM transition for the Analyte (Parent Fluvoxamine).

    • Parent Transition: 319.1

      
       71.0 (typical)
      
    • IS Transition: 322.1

      
       74.0
      
  • Acceptance Criteria: The response in the Parent channel must be < 20% of the LLOQ (Lower Limit of Quantitation) of the assay. If the CoA claims >99% isotopic purity, this signal should be negligible.

Stability & Handling

  • Storage: Long-term storage at -20°C .

  • Hygroscopicity: Maleate salts can be hygroscopic. Always store in a desiccator or sealed container.

  • Solution Stability: Stock solutions in Methanol are generally stable for 1-3 months at -20°C. Working solutions (in water/organic mix) should be prepared fresh weekly due to potential hydrolysis of the maleate or adsorption to glass/plastic at low concentrations.

References

  • LGC Standards. (2024). (E)-Fluvoxamine-d3 Maleate Certificate of Analysis Data. Retrieved from

  • Santa Cruz Biotechnology. (2024). Fluvoxamine Maleate Product Specifications. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5324346, Fluvoxamine. Retrieved from

  • Unceta, N., et al. (2009). Development of a LC-MS/MS method for the determination of fluvoxamine in human plasma.
  • European Directorate for the Quality of Medicines. (2024). Fluvoxamine Maleate CRS. Retrieved from

Sources

storage conditions for (E)-Fluvoxamine-d3 Maleate powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Storage & Handling of (E)-Fluvoxamine-d3 Maleate

Executive Summary

(E)-Fluvoxamine-d3 Maleate is a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of Fluvoxamine in biological matrices via LC-MS/MS. As a deuterated analog, it compensates for matrix effects, extraction inefficiencies, and ionization variability. However, its reliability is contingent upon strict adherence to storage protocols that mitigate hydrolysis , photo-isomerization , and isotopic exchange .

This guide defines the technical parameters for preserving the integrity of (E)-Fluvoxamine-d3 Maleate, moving beyond generic "store cool" advice to provide a mechanism-based preservation strategy.

Physicochemical Profile

Understanding the molecule’s vulnerabilities is the first step in effective storage.

  • Chemical Name: (E)-5-(Methoxy-d3)-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime maleate.[1][2][3][4]

  • Isotopic Label: The deuterium label is typically located on the methoxy group (-OCD3) [1, 2]. This position is strategically chosen to minimize Hydrogen-Deuterium (H-D) exchange compared to labile protons (e.g., -NH2 or alpha-carbonyl positions), but it remains sensitive to extreme pH.

  • Stereochemistry: The (E)-isomer is the active pharmaceutical ingredient.[5] Exposure to UV light can induce photo-isomerization to the (Z)-isomer, altering retention time and potentially separating the standard from the analyte during chromatography [3].

  • Salt Form: The Maleate salt enhances water solubility compared to the free base but introduces susceptibility to hydrolytic cleavage under acidic moisture conditions [4].

Degradation Vectors & Risk Assessment

The stability of (E)-Fluvoxamine-d3 Maleate is compromised by three primary vectors: Moisture (Hydrolysis) , Light (Photolysis) , and Heat .

Mechanism of Degradation[6][7][8]
  • Hydrolysis: The oxime ether linkage is susceptible to hydrolysis, particularly in acidic environments (pH < 4). This reaction cleaves the molecule, yielding the ketone intermediate and 2-aminooxyethanamine [4].

  • Photolysis: Fluvoxamine absorbs UV light (λmax ~246-253 nm). Photon absorption excites the C=N bond, lowering the rotational barrier and permitting isomerization from the active (E) form to the inactive (Z) form [3, 5].

  • Isotopic Exchange: While the -OCD3 label is robust, prolonged exposure to protic solvents (water, methanol) at high temperatures or extreme pH can facilitate slow H-D exchange, resulting in mass shift and signal loss in the MRM transition [6].

Visualizing Degradation Risks

The following diagram maps the causality between environmental stressors and specific failure modes.

DegradationPathways Risk Environmental Stressors Moisture Moisture/Humidity (Acidic pH) Risk->Moisture Light UV/Visible Light Risk->Light Heat Heat (>25°C) Risk->Heat Mech_Hydro Hydrolysis of Oxime Ether Moisture->Mech_Hydro Primary Driver Mech_Photo Photo-Isomerization (E) to (Z) Light->Mech_Photo Rapid Kinetics Heat->Mech_Hydro Accelerates Mech_Exch H-D Exchange (-OCD3 to -OCH3) Heat->Mech_Exch Accelerates Result Analytical Failure (Loss of Purity/Signal) Mech_Hydro->Result Mech_Photo->Result Mech_Exch->Result

Figure 1: Critical degradation pathways for (E)-Fluvoxamine-d3 Maleate. Red nodes indicate stressors; Blue nodes indicate chemical mechanisms.

Optimal Storage Protocol

To ensure long-term stability (>2 years), the following protocols must be strictly observed.

A. Solid Powder Storage

The lyophilized powder is the most stable form.

  • Temperature: Store at -20°C (Standard Freezer). While 2-8°C is acceptable for short-term transport (<1 week), long-term storage at -20°C significantly retards oxidative and hydrolytic pathways [1, 7].

  • Container: Amber glass vials with PTFE-lined screw caps. The amber glass filters UV radiation, while PTFE prevents plasticizer leaching and moisture ingress.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) if the seal is broken. Desiccants (silica gel) in the secondary container are recommended to maintain low humidity.

B. Solution Storage

Once reconstituted, the stability window narrows drastically.

  • Solvent Choice: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) are preferred for stock solutions. Avoid water for long-term stock storage due to hydrolysis risks [8].

  • Temperature: -80°C is optimal for stock solutions to prevent solvent evaporation and concentration drift. -20°C is acceptable for working solutions used within 1 month.

  • Shelf Life:

    • Stock (MeOH/DMSO at -80°C): 6–12 months.

    • Working Solution (Aqueous/Organic mix at 4°C): <24 hours. Prepare fresh daily.

Summary of Conditions
ParameterSolid Powder (Long-Term)Stock Solution (Medium-Term)Working Solution (Short-Term)
Temperature -20°C -80°C (Preferred) or -20°C4°C (Use immediately)
Solvent N/AMethanol (HPLC Grade)Water/Methanol (50:50)
Container Amber Glass + DesiccantAmber Glass (Silanized)Amber Glass / Polypropylene
Protection Protect from Light & MoistureProtect from EvaporationProtect from Light
Stability > 2 Years6 Months< 24 Hours

Handling & Reconstitution Workflow

Improper handling during the transition from cold storage to the bench is a common source of error (e.g., condensation-induced hydrolysis).

Protocol Steps:
  • Equilibration: Remove the vial from the freezer and allow it to reach room temperature (20-25°C) naturally (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the cold powder [9].

  • Solvent Selection: Use LC-MS grade Methanol. Fluvoxamine Maleate is freely soluble in methanol but only sparingly soluble in water (~5 mg/mL) [8].

  • Dissolution: Vortex gently. Do not sonicate excessively, as heat generation can degrade the salt form.

  • Aliquoting: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle promotes crystal growth and concentration gradients.

HandlingWorkflow Start Frozen Powder (-20°C) Equilibrate Equilibrate to RT (30 mins, unopened) Start->Equilibrate Prevent Condensation Weigh Weigh in Low Humidity Environment Equilibrate->Weigh Dissolve Dissolve in MeOH (Avoid Water for Stock) Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Refreeze Store Aliquots (-80°C) Aliquot->Refreeze Maximize Stability

Figure 2: Best-practice workflow for handling and reconstituting (E)-Fluvoxamine-d3 Maleate.

Quality Assurance

Before using a stored standard for critical assays, verify its integrity.

  • Visual Inspection: The solution should be clear and colorless. Any precipitate or yellowing indicates degradation.

  • LC-MS Verification: Inject a dilute sample.

    • Check Retention Time: A shift or double peak suggests E-Z isomerization.

    • Check Mass Spectrum: Look for the parent ion [M+H]+ (approx. m/z 322 for d3-free base). Significant presence of m/z 319 (unlabeled) indicates H-D exchange or contamination.

References

  • Mayo Clinic. (2024). Fluvoxamine (Oral Route) Precautions and Light Sensitivity. Retrieved from [Link]

  • Golshan-Tafti, A., et al. (2012). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Health Sciences. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2009). Luvox (Fluvoxamine Maleate) Labeling Information. Retrieved from [Link]

  • Davison, A. S., et al. (2013).[6] Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Best Practices. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Fluvoxamine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluvoxamine in human plasma. The protocol employs a simple and efficient protein precipitation step for sample preparation and utilizes Fluvoxamine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure maximum accuracy and precision. The method has been developed and validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines, demonstrating its suitability for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and bioequivalence (BE) studies.

Introduction: The Rationale for Fluvoxamine Quantification

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1][2] Given its significant inter-individual variability in metabolism and potential for drug-drug interactions, therapeutic drug monitoring is crucial for optimizing efficacy and minimizing adverse effects. A robust bioanalytical method is essential for accurately measuring plasma concentrations.

LC-MS/MS has become the gold standard for small molecule quantification in complex biological matrices due to its superior sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Fluvoxamine-d3, is paramount. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[3][4] This ensures the highest level of data integrity and reliability.

This guide provides a comprehensive, field-proven protocol for researchers and drug development professionals, explaining the causality behind each experimental choice to ensure successful implementation.

Experimental Design & Methodology

Materials and Reagents
  • Analytes: Fluvoxamine maleate (Reference Standard)

  • Internal Standard: Fluvoxamine-d3 (SIL-IS)[5]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

  • Matrix: Drug-free human plasma (K2-EDTA)

  • Reagents: Ultrapure water

Instrumentation: The LC-MS/MS System

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is required.

  • Causality: A triple quadrupole mass spectrometer is essential for Multiple Reaction Monitoring (MRM), which provides the high selectivity needed to distinguish the analyte from endogenous matrix components. ESI is the preferred ionization technique for moderately polar molecules like Fluvoxamine.

Chromatographic Conditions

The chromatographic separation is designed to be rapid and efficient, providing a sharp peak for Fluvoxamine, well-resolved from any potential interferences.

ParameterConditionRationale
LC Column C18 Reverse-Phase, 50 x 2.1 mm, 3 µm particle sizeC18 columns provide excellent retention and separation for compounds with moderate hydrophobicity like Fluvoxamine.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of Fluvoxamine in the ESI source, promoting the formation of the [M+H]+ precursor ion.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for the analyte.
Flow Rate 0.4 mL/minA moderate flow rate ensures efficient separation and is compatible with standard ESI source conditions.
Gradient 30% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 minA gradient elution allows for a rapid separation while ensuring that late-eluting interferences are washed from the column.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Autosampler Temp. 10 °CChilling the samples in the autosampler minimizes potential degradation during the analytical run.
Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion ESI mode using MRM to ensure specificity and sensitivity.

ParameterFluvoxamineFluvoxamine-d3Rationale
Ionization Mode ESI PositiveESI PositiveFluvoxamine contains basic nitrogen atoms that are readily protonated in the positive ion mode, leading to a strong signal.
Precursor Ion (Q1) m/z 319.2m/z 322.2These values correspond to the [M+H]+ ions of the respective compounds. The +3 Da shift for the internal standard confirms the incorporation of three deuterium atoms.[5]
Product Ion (Q3) m/z 71.1m/z 71.1This common, stable fragment ion results from the cleavage of the amino-ethyl-oxime side chain. Its intensity provides a robust signal for quantification.[6]
Dwell Time 100 ms100 msA dwell time of 100 ms ensures that enough data points are acquired across the chromatographic peak for accurate quantification.
Collision Energy Optimized (e.g., 20-30 eV)Optimized (e.g., 20-30 eV)This must be empirically optimized to maximize the signal of the product ion. The optimal energy for the analyte and SIL-IS is expected to be identical.
Declustering Potential Optimized (e.g., 50-70 V)Optimized (e.g., 50-70 V)This voltage is optimized to prevent ion fragmentation in the source and maximize the precursor ion signal.

LC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection Plasma Human Plasma Sample Spike_IS Spike with Fluvoxamine-d3 (IS) PPT Protein Precipitation (Acetonitrile) Vortex Vortex & Centrifuge Supernatant Collect Supernatant Inject Inject 5 µL Supernatant->Inject Column C18 Reverse-Phase Column Gradient Gradient Elution ESI ESI+ Source Gradient->ESI Q1 Q1: Precursor Ion Selection Q2 Q2: Collision Cell (Fragmentation) Q3 Q3: Product Ion Selection Detector Detector Data Data Acquisition & Quantification Detector->Data

Protocols: Step-by-Step Guide

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluvoxamine and Fluvoxamine-d3 in methanol to create individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the Fluvoxamine stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Fluvoxamine-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Controls
  • Spiking: Spike drug-free human plasma with the appropriate Fluvoxamine working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 25, 50, 80, 100 ng/mL).

  • QC Preparation: Prepare QC samples at four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

    • LQC: Low Quality Control (e.g., 3 ng/mL)

    • MQC: Medium Quality Control (e.g., 40 ng/mL)

    • HQC: High Quality Control (e.g., 75 ng/mL)

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid, cost-effective, and robust method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis.

  • Aliquot: Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add IS & Precipitate: Add 150 µL of the IS working solution (100 ng/mL Fluvoxamine-d3 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex mix the samples vigorously for 30 seconds to ensure complete protein denaturation and extraction of the analyte into the supernatant.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Step1 Add Precipitation Solvent + Internal Standard (150 µL Acetonitrile + d3-IS) Start->Step1 Step2 Vortex Mix (30 seconds) Step1->Step2 Step3 Centrifuge (10 min @ >12,000 x g) Step2->Step3 Step4 Transfer Supernatant to HPLC Vial Step3->Step4 End Ready for LC-MS/MS Injection Step4->End

Bioanalytical Method Validation

The method was fully validated according to the principles outlined in the ICH M10 guideline to demonstrate its suitability for its intended purpose.[5] A full validation for a chromatographic method must include assessments of selectivity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their corresponding acceptance criteria as mandated by regulatory guidelines.

Validation ParameterExperiment DescriptionAcceptance Criteria
Selectivity Analyze at least six different lots of blank human plasma to check for interferences at the retention times of Fluvoxamine and Fluvoxamine-d3.Peak response in blank samples should be ≤ 20% of the LLOQ response for the analyte, and ≤ 5% of the IS response.
Linearity & Range Analyze calibration curves (8 non-zero standards) in at least three separate runs. Use a weighted (1/x² or 1/x) linear regression model.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in replicate (n=6) within a single run (intra-day) and across at least three separate runs (inter-day).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Compare the peak response of analyte spiked into extracted blank plasma from six different sources to the response of analyte in a neat solution.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compare the peak response of analyte from extracted plasma QC samples to the response of analyte spiked into extracted blank plasma post-extraction.Recovery should be consistent and reproducible, though no specific percentage is mandated.
Stability Evaluate the stability of Fluvoxamine in plasma (LQC and HQC levels) under various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (e.g., -80°C).Mean concentration of stability samples must be within ±15% of the nominal concentration.
Dilution Integrity Spike a plasma sample at a concentration above the Upper Limit of Quantification (ULOQ), dilute it with blank plasma to bring it within the calibration range, and analyze (n=6).The accuracy and precision of the diluted samples must be within ±15%.

Validation_Workflow cluster_Core Core Performance cluster_Matrix Matrix & Sample Handling cluster_Stability Analyte Stability cluster_Special Special Conditions Title Method Validation (ICH M10) Linearity Linearity & Range Accuracy Accuracy Precision Precision Selectivity Selectivity MatrixEffect Matrix Effect Recovery Recovery BenchTop Bench-Top FreezeThaw Freeze-Thaw LongTerm Long-Term Dilution Dilution Integrity Carryover Carry-over

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and reliable protocol for the quantification of Fluvoxamine in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput environments. The use of a deuterated internal standard (Fluvoxamine-d3) ensures the highest level of accuracy by correcting for matrix variability and sample processing inconsistencies. This fully validated method meets the stringent requirements of international regulatory guidelines and is fit for purpose in a variety of research and clinical settings, including pharmacokinetic analysis and therapeutic drug monitoring.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Arun Kumar.V et al. (2022). QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Kole, P. L., Gaware, V. M., Doijad, R. C., & Aher, S. S. (2011). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Link]

  • PubChem. Fluvoxamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Fluvoxamine. [Link]

  • U.S. Food and Drug Administration. LUVOX® (Fluvoxamine Maleate) Tablets Label. [Link]

  • Macwan, J. S., Ionita, I. A., & Akhlaghi, F. (2012). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of The American Society for Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Kumar, V. A., M, S., K, S., G, S., & S, S. (2022). QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE. International Journal of Biology, Pharmacy and Allied Sciences.
  • White, J. R., & Macwan, J. S. (2012). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry.
  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

  • Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Chromatography Forum. Internal standard in LC-MS/MS. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Iannone, M., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Journal of Pharmaceutical Sciences. A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. [Link]

  • PubChem. Fluvoxamine Maleate. National Center for Biotechnology Information. [Link]

Sources

protein precipitation method for Fluvoxamine extraction from blood

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput LC-MS/MS Quantification of Fluvoxamine in Human Plasma via Acetonitrile-Mediated Protein Precipitation

Executive Summary

This application note details a robust, high-throughput method for the extraction and quantification of Fluvoxamine (FLV) from human plasma. While Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) offer cleaner extracts, they are time-consuming and costly for large-cohort clinical trials. This protocol utilizes Protein Precipitation (PPT) with acetonitrile (ACN), optimized to balance recovery (>85%) with matrix effect suppression. The method is validated for a linear range of 2.5–500 ng/mL, covering the therapeutic window for Obsessive-Compulsive Disorder (OCD) and depression treatments.

The Challenge: Physico-Chemical Context

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) with specific properties that dictate the extraction strategy:

  • Basicity: With a pKa of ~8.7, Fluvoxamine is positively charged at physiological pH.

  • Protein Binding: Approximately 80% of the drug binds to plasma proteins (primarily albumin).[1]

  • Matrix Complexity: Plasma contains salts, phospholipids, and proteins that can suppress ionization in Mass Spectrometry (MS).

Why Protein Precipitation? To accurately quantify total Fluvoxamine, the extraction method must disrupt the drug-protein binding equilibrium. Organic solvents like acetonitrile lower the dielectric constant of the plasma, causing protein aggregation and simultaneously increasing the solubility of the lipophilic drug in the supernatant. We select Acetonitrile (ACN) over Methanol because ACN precipitates smaller proteins more effectively, resulting in a cleaner supernatant for downstream LC-MS/MS analysis.

Materials & Reagents

  • Matrix: Human Plasma (K2EDTA anticoagulant recommended).[2]

  • Analyte: Fluvoxamine Maleate (Purity >99%).

  • Internal Standard (IS): Fluvoxamine-d4 (Stable isotope is critical to compensate for matrix effects in PPT methods).

  • Precipitating Agent: HPLC-grade Acetonitrile (ACN).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: 0.1% Formic Acid in Acetonitrile.[3]

Experimental Protocol

Preparation of Standards
  • Stock Solution: Dissolve Fluvoxamine Maleate in Methanol to 1 mg/mL.

  • Working Solutions: Serial dilutions in 50% Methanol/Water to create spiking solutions (25 – 5000 ng/mL).

  • IS Working Solution: Dilute Fluvoxamine-d4 to 50 ng/mL in Acetonitrile.

Extraction Workflow (Step-by-Step)

Step 1: Aliquoting Transfer 100 µL of patient plasma into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.

Step 2: Internal Standard Addition Add 20 µL of IS Working Solution (Fluvoxamine-d4) to every sample except the double blank. Vortex gently for 10 seconds to equilibrate.

  • Scientist's Note: Equilibration allows the IS to bind to plasma proteins similarly to the analyte, ensuring the extraction step corrects for binding losses.

Step 3: Protein Precipitation Add 300 µL of ice-cold Acetonitrile (Ratio 3:1 Solvent:Plasma).

  • Mechanism:[1][4] The 3:1 ratio is the "sweet spot." Lower ratios (e.g., 2:1) leave residual proteins; higher ratios (e.g., 5:1) dilute the analyte too much, reducing sensitivity.

Step 4: Disruption (Critical) Vortex at high speed (2000 rpm) for 2 minutes .

  • Why: This mechanical stress ensures the organic solvent fully penetrates the protein structure, releasing the bound drug.

Step 5: Phase Separation Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Why: High G-force is required to pellet the dense protein aggregates. 4°C prevents sample evaporation and degradation.

Step 6: Supernatant Transfer Transfer 200 µL of the clear supernatant to a clean vial/plate.

  • Dilution Step (Optional but Recommended): Add 200 µL of Water (0.1% Formic Acid) to the supernatant.

  • Reasoning: Injecting pure ACN can cause "solvent effects" (peak broadening) on early-eluting compounds in Reverse Phase LC. Diluting with water matches the initial mobile phase conditions.

Visual Workflow (DOT Diagram)

Fluvoxamine_Extraction Plasma 100 µL Plasma (K2EDTA) IS Add IS (Fluvoxamine-d4) Plasma->IS PPT Add 300 µL ACN (Ice Cold) IS->PPT Precipitate Vortex Vortex Mix 2 min @ 2000 rpm PPT->Vortex Denature Centrifuge Centrifuge 14,000g, 10 min Vortex->Centrifuge Pellet Supernatant Transfer Supernatant & Dilute 1:1 w/ H2O Centrifuge->Supernatant Clarify LCMS LC-MS/MS Analysis (C18 Column) Supernatant->LCMS Inject

Figure 1: Step-by-step protein precipitation workflow for Fluvoxamine extraction.

LC-MS/MS Conditions

Chromatography:

  • Column: Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MRM Parameters): Operated in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Fluvoxamine 319.271.125Quantifier
Fluvoxamine 319.243.140Qualifier
Fluvoxamine-d4 323.275.125Internal Standard

Validation & Performance Data

The following data represents typical performance metrics obtained using this protocol.

Linearity and Sensitivity
  • Range: 2.5 – 500 ng/mL[5]

  • Regression: Weighted (1/x²) linear regression.

  • Correlation (r²): > 0.995[3]

Recovery & Matrix Effect

Table 1: Extraction Efficiency and Matrix Effect (n=6)

Concentration (ng/mL)Absolute Recovery (%)Matrix Effect (%)*
Low QC (7.5) 88.4 ± 3.2-12.5
Med QC (150) 91.2 ± 2.1-10.1
High QC (400) 92.5 ± 1.8-9.8

*Negative values indicate ion suppression, common in PPT. The use of Deuterated IS corrects this during quantification.

Troubleshooting Guide
  • Issue: Low Sensitivity / High Baseline.

    • Cause: Phospholipids from plasma are not removed by PPT and may build up on the column.

    • Fix: Implement a "Divert Valve" to send the first 1 minute of flow to waste, or use a column flush with 95% ACN at the end of every gradient.

  • Issue: Poor Peak Shape (Fronting).

    • Cause: Injection solvent is too strong (high % ACN).

    • Fix: Ensure the dilution step (Step 6) is performed. The final sample solvent should match the initial mobile phase (e.g., 20% ACN).

References

  • Nielsen, K.K., et al. "UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation." MDPI, 2023. Link

  • Unceta, N., et al. "Development of a LC-MS/MS method for the determination of fluvoxamine in human plasma." Journal of Chromatography B, 2018.[6] Link

  • FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, 2018. Link

  • DrugBank. "Fluvoxamine: Chemical Pharmacology and Protein Binding Data."[4] Link[7]

  • Madry, M.M., et al. "Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals." Forensic Science International, 2017. Link

Sources

Application Note: Simultaneous Determination of Fluvoxamine and Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust LC-MS/MS protocol for the simultaneous quantification of Fluvoxamine and its primary metabolites in human plasma. While Fluvoxamine is a widely prescribed SSRI, its metabolic profile presents a distinct bioanalytical challenge: the parent compound is lipophilic and basic, whereas its major metabolite, Fluvoxamino Acid , is highly polar and zwitterionic.

Standard Solid Phase Extraction (SPE) methods targeting basic amines often lose the acidic metabolite. Therefore, this protocol utilizes a controlled Protein Precipitation (PPT) approach to ensure total recovery of chemically diverse analytes, coupled with a high-strength silica C18 column to retain polar metabolites without ion-pairing reagents.

Introduction & Metabolic Context[1]

Fluvoxamine undergoes extensive hepatic metabolism, primarily via CYP2D6 and CYP1A2 . Understanding the metabolic pathway is critical for selecting the correct MRM transitions and chromatographic conditions.

The Analytical Challenge
  • Fluvoxamine (Parent): Basic amine. Retains well on C18. Ionizes strongly in ESI(+).

  • Desmethylfluvoxamine: Secondary amine. Similar behavior to parent.

  • Fluvoxamino Acid: Formed by oxidative deamination. Contains a carboxylic acid group.[1] Challenge: It elutes near the void volume on standard C18 columns and can suffer from ion suppression.

Metabolic Pathway Visualization

MetabolicPathway Parent Fluvoxamine (Parent Drug) MW: 318.3 CYP CYP2D6 / CYP1A2 (Hepatic Enzymes) Parent->CYP Desmethyl Desmethylfluvoxamine (Active Metabolite) MW: 304.3 CYP->Desmethyl Demethylation Acid Fluvoxamino Acid (Major Urinary Metabolite) MW: 333.3 CYP->Acid Oxidative Deamination

Figure 1: Simplified metabolic pathway of Fluvoxamine illustrating the divergence into amine (Desmethyl) and acidic metabolites.

Method Development Strategy

Sample Preparation: Why PPT over SPE?

While Mixed-Mode Cation Exchange (MCX) SPE is the gold standard for extracting basic drugs like Fluvoxamine to reduce matrix effects, it is unsuitable for simultaneous determination of Fluvoxamino Acid. The acidic metabolite will not retain on the cation-exchange sorbent and will be lost in the flow-through.

Recommendation: Use Protein Precipitation (PPT) with chilled acetonitrile. This non-selective extraction ensures both the lipophilic parent and the polar acid metabolite are recovered.

Chromatography Optimization

To retain the polar Fluvoxamino Acid, the mobile phase pH is critical.

  • Acidic Mobile Phase (Formic Acid): Protonates the Fluvoxamine base (good for MS) but keeps the Fluvoxamino Acid in its non-ionized form (COOH), improving its retention on C18.

  • Column Choice: A high-strength silica (HSS) T3 or polar-embedded C18 column is required to prevent "phase collapse" in the high-aqueous conditions needed to trap the early-eluting acid metabolite.

Experimental Protocol

Chemicals and Reagents
  • Standards: Fluvoxamine Maleate, Fluvoxamino Acid (Custom synthesis or metabolite standard), Desmethylfluvoxamine.

  • Internal Standard (IS): Fluvoxamine-D4 (Deuterated).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

This workflow is designed for high throughput (96-well format).

  • Aliquot: Transfer 100 µL of plasma into a 96-well deep-well plate.

  • IS Addition: Add 20 µL of Internal Standard solution (500 ng/mL in 50:50 MeOH:H2O). Vortex 10 sec.

  • Precipitation: Add 300 µL of chilled Acetonitrile (4°C) containing 0.1% Formic Acid.

    • Note: The acid helps break protein binding and stabilizes the analytes.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of 0.1% Formic Acid in Water.

    • Critical Step: Diluting the organic supernatant with water ensures the sample solvent strength is weak enough to allow focusing on the LC column. Injecting pure ACN often leads to poor peak shape for early eluters like Fluvoxamino Acid.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent high-retention C18).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Trapping Polar Acid)
0.50 5 Start Gradient
3.50 95 Elute Parent/Desmethyl
4.50 95 Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End of Run |

Mass Spectrometry:

  • Source: ESI Positive Mode (ESI+).

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Fluvoxamine 319.271.13025Quant
319.243.13040Qual
Desmethylfluvoxamine 305.271.13025Quant
Fluvoxamino Acid 334.271.1*3528Quant
Fluvoxamine-D4 (IS) 323.275.13025IS

*Note on Fluvoxamino Acid: The transition 334 -> 71 assumes the conserved amine tail moiety. If sensitivity is low, optimize for loss of water or carboxyl group [M+H-H2O]+.

Workflow Diagram

Workflow Step1 Sample: 100 µL Plasma Step2 Add IS (20 µL) + Vortex Step1->Step2 Step3 Precipitation: Add 300 µL Cold ACN + 0.1% FA Step2->Step3 Step4 Centrifuge: 4000g, 10 min, 4°C Step3->Step4 Step5 Dilution Step (Critical): Mix Supernatant 1:1 with Water Step4->Step5 Step6 LC-MS/MS Analysis HSS T3 Column / ESI+ Step5->Step6

Figure 2: Step-by-step Protein Precipitation workflow optimized for polarity coverage.

Validation Criteria (FDA/EMA Guidelines)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

  • Linearity:

    • Fluvoxamine: 5 – 500 ng/mL (Therapeutic range: 60-230 ng/mL).

    • Metabolites: 5 – 200 ng/mL.

    • Requirement: r² > 0.995, weighting 1/x².

  • Accuracy & Precision:

    • Intra/Inter-day CV < 15% (20% at LLOQ).

  • Matrix Effect:

    • Must be evaluated using 6 different lots of plasma.

    • Tip: If suppression exceeds 20% for the Acid metabolite, consider switching to a Phospholipid Removal Plate (e.g., Waters Ostro or Agilent Captiva) instead of simple PPT.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Retention of Acid Metabolite Phase collapse or pH too high.Use HSS T3 column (100% aqueous compatible). Ensure mobile phase A is acidic (pH ~3.0).
Low Sensitivity for Parent Ion suppression from phospholipids.Monitor m/z 184 (Phospholipids). If co-eluting, adjust gradient slope.
Carryover Stickiness of lipophilic parent.Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 5mM or 10mM.

References

  • Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Niemi, M., et al. (2025). Pharmacokinetics and Bioequivalence of Fluvoxamine Maleate by LC-MS/MS. ResearchGate.[2]

  • Nozawa, H., et al. (2025).[3] Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids.[3] Legal Medicine.

Sources

Troubleshooting & Optimization

Technical Guide: Preventing E- to Z- Photoisomerization of Fluvoxamine Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Deviation in SSRI Analysis

Fluvoxamine Maleate is a Selective Serotonin Reuptake Inhibitor (SSRI) that relies on specific geometric stereochemistry for its pharmacological activity.[1] The molecule exists primarily as the (E)-isomer (trans), which binds effectively to the serotonin transporter (SERT).

However, the C=N oxime double bond renders Fluvoxamine highly susceptible to photoisomerization. Upon exposure to UV or even ambient laboratory light, the biologically active (E)-isomer converts to the thermodynamically less stable (Z)-isomer (cis).

Why this matters:

  • Potency Loss: The (Z)-isomer has significantly reduced affinity for SERT.

  • QC Failure: In HPLC/UPLC assays, the (Z)-isomer appears as a related compound impurity. Uncontrolled isomerization during standard preparation will lead to false OOS (Out of Specification) results, split peaks, and resolution failures.

The Mechanism: Why Light Breaks the Molecule

To prevent the issue, one must understand the physics behind it. Fluvoxamine does not degrade in the traditional sense (oxidation/hydrolysis) under light; it rotates.

The Photochemical Pathway

The C=N bond is rigid in the ground state. However, absorption of a photon (specifically in the UV-B range, ~290–320 nm, and lower visible wavelengths) excites an electron from a bonding (


) orbital to an antibonding (

) orbital. This excitation lowers the rotational energy barrier, allowing the molecule to rotate around the C=N bond. When the molecule relaxes back to the ground state, it may become "trapped" in the (Z)-configuration.
Visualization: Isomerization Energy Landscape

Isomerization E_Ground (E)-Fluvoxamine (Ground State) Thermodynamically Stable Excited Excited State (π-π*) Rotational Barrier Lowered E_Ground->Excited Absorption Excited->E_Ground Relaxation Z_Ground (Z)-Fluvoxamine (Impurity) Less Stable / Inactive Excited->Z_Ground Relaxation & Rotation Z_Ground->E_Ground Slow Thermal Reversion (Negligible in solution) UV_Light UV/Ambient Light (hν) UV_Light->E_Ground

Figure 1: The photochemical pathway. Light energy overcomes the activation barrier (~55 kcal/mol), allowing the conversion from the active E-form to the inactive Z-form.

Standard Preparation Protocol (The "Dark" Workflow)

The following protocol is designed to be a self-validating system. If you follow these steps, the Z-isomer peak should remain below the detection limit (or within USP allowable limits).

A. Environmental Controls
VariableRequirementScientific Rationale
Glassware Amber (Low-Actinic) Class A Blocks UV radiation <400nm. Clear glass wrapped in foil is a temporary backup but prone to gaps.
Lighting < 10 Lux / Gold Filters Standard fluorescent lab lights emit enough UV to trigger isomerization within minutes. Use gold shields or work in subdued light.
Solvent Degassed Mobile Phase Dissolved oxygen can quench excited states but also promote oxidative degradation. Degassing ensures consistency.
Temperature 20°C - 25°C While heat can induce isomerization (used in stress testing), standard prep should happen at controlled room temperature.
B. Step-by-Step Workflow
  • Preparation of Diluent: Use the Mobile Phase (typically Acetonitrile:Buffer mixture) as the diluent. Ensure it is at room temperature.

  • Weighing: Weigh Fluvoxamine Maleate standard into an amber volumetric flask. Do not leave the weighing boat exposed on the balance under bright light.

  • Dissolution: Add diluent to 2/3 volume. Sonicate for the minimum time required (max 5 mins) to avoid excessive heat buildup.

    • Critical Check: Ensure the water bath is covered or in a dark area.

  • Storage: If not injecting immediately, store in an amber vial at 4°C.

    • Shelf-Life: Standards prepared in amber glass are typically stable for 24 hours. In clear glass under light, degradation is detectable within <1 hour.

Analytical Troubleshooting (Q&A)

This section addresses specific anomalies seen in HPLC/UPLC chromatograms.

Issue 1: Split Peaks or "Shoulders"

Q: I see a small peak eluting just before my main Fluvoxamine peak. Is this column degradation or isomerization?

A: In Reverse Phase (C18/C8) chromatography, this is almost certainly the (Z)-isomer .

  • Diagnosis: The (Z)-isomer is generally more polar (less planar) than the (E)-isomer, causing it to elute earlier (Relative Retention Time ~0.8 - 0.9).

  • Verification: Check your "System Suitability" injection.[2] If you performed the USP stress test (Heat + Acid), you should see this specific peak increase.

  • Corrective Action: Discard the standard solution. Re-prepare in amber glassware under low light. Check if the autosampler door has a window allowing light ingress.

Issue 2: System Suitability Failure

Q: My resolution (R) between the Z-isomer and Fluvoxamine is < 3.0. How do I fix this?

A: The USP monograph requires a resolution of NLT 3.0.

  • Root Cause: This is usually a column chemistry or mobile phase pH issue, not necessarily a standard prep issue.

  • The Fix:

    • Check pH: Fluvoxamine is a base.[3] Small changes in buffer pH (e.g., phosphate buffer at pH 3.0 vs 3.2) drastically affect peak shape and separation.

    • Column Age: As C8/C18 columns age, the stationary phase collapses, losing the steric selectivity required to separate geometric isomers. Replace the column.

Issue 3: Reversibility

Q: Can I heat the solution to revert the Z-isomer back to the E-isomer?

A: No. While the reaction is theoretically reversible, thermodynamic equilibrium in solution favors the Z-isomer under irradiation. Thermal reversion (Z to E) is slow and inefficient in solution. Attempting to heat the sample will likely induce other degradation pathways (hydrolysis) before restoring the E/Z ratio. Always prepare fresh standards.

System Check: Validating Your Method

To ensure your HPLC method can actually detect the isomerization if it happens, you must force the failure. This is based on the USP System Suitability protocol.[4]

MethodValidation Start Start: System Suitability Check Step1 Take 6mg Fluvoxamine Maleate (Amber Flask) Start->Step1 Step2 Heat Stress: 120°C for 10 mins (Induces Thermal Isomerization) Step1->Step2 Step3 Add 0.1N HCl + Heat again (Acid Catalysis) Step2->Step3 Step4 Neutralize & Dilute with Mobile Phase Step3->Step4 Step5 Inject into HPLC Step4->Step5 Decision Check Resolution (R) between Z and E peaks Step5->Decision Pass R > 3.0 Method Validated Decision->Pass Yes Fail R < 3.0 Adjust pH or Column Decision->Fail No

Figure 2: The "Forced Degradation" workflow to confirm the Z-isomer retention time.

Frequently Asked Questions (FAQs)

Q: Does the Z-isomer have any toxicity? A: Current toxicological data suggests the Z-isomer is much less potent (inactive) regarding serotonin reuptake inhibition. It is treated as an organic impurity. There is no evidence of acute toxicity higher than the parent compound, but it must be controlled to meet purity standards.

Q: I don't have amber volumetric flasks. Can I use aluminum foil? A: Yes, but with extreme caution. You must wrap the entire flask, including the neck, before adding any solid. Gaps in the foil during sonication or weighing are the most common cause of "mystery" isomerization peaks.

Q: Is the solid powder sensitive to light? A: The solid state is significantly more stable than the solution state. However, best practice dictates storing the bulk container in a dark, dry place. Isomerization is primarily a solution-phase phenomenon due to the freedom of rotation around the bond.

References

  • United States Pharmacopeia (USP). Fluvoxamine Maleate Monograph: System Suitability and Assay.[2][4] USP-NF.

  • Kwon, J.W., & Armbrust, K.L. (2005). Photo-isomerization of fluvoxamine in aqueous solutions.[5] Journal of Pharmaceutical and Biomedical Analysis.

  • European Medicines Agency (EMA). ICH Topic Q 3 B (R2) Impurities in New Drug Products.

  • Phenomenex Application Note. Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph.

Sources

correcting for mass spectral overlap between Fluvoxamine and d3 analog

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Mass Spectral Overlap Between Fluvoxamine and its d3-Fluvoxamine Internal Standard

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals using LC-MS/MS for the quantification of Fluvoxamine with a deuterated internal standard (IS), specifically d3-Fluvoxamine. Here, we address the common challenge of mass spectral overlap and provide a logical framework for its identification, characterization, and correction.

Frequently Asked Questions (FAQs)
Q1: What is mass spectral overlap, and why does it occur between Fluvoxamine and its d3-analog?

A1: The Root of the Problem: Natural Isotope Abundance

Mass spectral overlap, often termed "crosstalk" or "isotopic contribution," occurs when the signal from one compound interferes with the signal of another at the same mass-to-charge ratio (m/z) in a mass spectrometer. When using a deuterated internal standard like d3-Fluvoxamine, the primary cause of this overlap is the natural abundance of stable isotopes, particularly Carbon-13 (¹³C).

  • Analyte Contribution to IS: Fluvoxamine (the analyte) has a specific molecular formula (C₁₅H₂₁F₃N₂O₂). While the most abundant isotopologue contains only ¹²C, a certain percentage of molecules will naturally contain one, two, three, or more ¹³C atoms. A Fluvoxamine molecule containing three ¹³C atoms (or a combination of other heavy isotopes like ¹⁵N or ¹⁸O that adds up to +3 Da) will have a mass that is virtually identical to the monoisotopic mass of the d3-Fluvoxamine internal standard. This causes the analyte to contribute signal to the internal standard's measurement channel.

  • IS Contribution to Analyte: A lesser concern, but still possible, is "back-contribution." This can happen if the deuterated internal standard is not 100% isotopically pure and contains some amount of the unlabeled d0-Fluvoxamine.

This phenomenon is a fundamental aspect of mass spectrometry. While stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis, correcting for this natural isotopic overlap is critical for achieving the highest accuracy, especially when the analyte concentration is very high relative to the fixed concentration of the internal standard.[1][2]

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ m/z
Fluvoxamine C₁₅H₂₁F₃N₂O₂318.1559319.1631
Fluvoxamine-d3 C₁₅H₁₈D₃F₃N₂O₂321.1747322.1820

Table 1: Key Mass Information for Fluvoxamine and its d3-Analog.[3][4]

Q2: How can I determine if isotopic overlap is impacting my assay?

A2: A Simple Diagnostic Experiment

You can quickly assess the significance of the overlap with a straightforward experiment. The goal is to measure the response in the internal standard's mass channel when only the analyte is present.

Experimental Protocol: Assessing Analyte-to-IS Crosstalk

  • Prepare a High-Concentration Analyte Standard: Prepare a solution containing Fluvoxamine at the concentration of your Upper Limit of Quantification (ULOQ). This sample should be prepared in the same manner as your typical samples but without adding the d3-Fluvoxamine internal standard.

  • Prepare a Blank Sample: Prepare a true blank sample (matrix without analyte or IS).

  • Acquire Data: Inject both the ULOQ-only sample and the blank sample onto your LC-MS/MS system.

  • Analyze Results:

    • Integrate the peak in the d3-Fluvoxamine Multiple Reaction Monitoring (MRM) channel for both injections.

    • In the blank sample, the response should be zero or negligible.

    • In the ULOQ-only sample, any significant peak detected in the d3-Fluvoxamine MRM channel represents the crosstalk from the Fluvoxamine analyte.

Interpretation: Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on this issue. A common acceptance criterion is that the response of the interfering compound in the mass channel of the desired compound should be minimal. For instance, the contribution of the analyte to the internal standard channel should not be more than 5% of the internal standard's response at the Lower Limit of Quantification (LLOQ).[5]

Workflow for Overlap Assessment and Correction

The following diagram outlines the logical workflow for identifying, quantifying, and correcting for mass spectral overlap.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Correction Strategy cluster_2 Phase 3: Troubleshooting start Start: Suspected Overlap prep_uloq Prepare ULOQ Sample (Analyte Only, No IS) start->prep_uloq inject_uloq Inject ULOQ Sample prep_uloq->inject_uloq analyze_is_channel Analyze IS MRM Channel (e.g., 322 -> Product Ion) inject_uloq->analyze_is_channel decision Is Peak Area > 5% of IS Area at LLOQ? analyze_is_channel->decision no_action No Correction Needed (Monitor during Validation) decision->no_action No calculate_cf Calculate Correction Factor (CF) from Analyte-Only Samples decision->calculate_cf Yes end End: Accurate Quantification no_action->end apply_correction Apply Mathematical Correction to All Samples in Batch calculate_cf->apply_correction validate Validate Correction with QCs apply_correction->validate troubleshoot Re-evaluate Method: - Check IS Purity - Optimize Chromatography - Select Different MRM validate->troubleshoot Validation Fails validate->end Validation Passes

Caption: Workflow for addressing Fluvoxamine/d3-Fluvoxamine overlap.

Q3: How do I mathematically correct for the overlap?

A3: A Step-by-Step Correction Protocol

If you've determined that the overlap is significant, a mathematical correction can be applied to your data during processing. This involves calculating a correction factor and applying it to subtract the interfering signal.

Protocol: Calculating and Applying the Isotopic Correction Factor

Step 1: Determine the Correction Factor (CF) This step uses the data from the analyte-only samples described in Q2.

  • Prepare Analyte-Only Standards: Prepare a series of at least 3-5 standards of Fluvoxamine without any d3-Fluvoxamine IS. These should cover the upper range of your calibration curve (e.g., 50% ULOQ, 75% ULOQ, 100% ULOQ).

  • Acquire and Process Data: Inject these samples and measure the peak area for Fluvoxamine in its primary MRM channel (AreaAnalyte) and the crosstalk peak area in the d3-Fluvoxamine MRM channel (AreaCrosstalk_in_IS).

  • Calculate the CF: The correction factor is the ratio of the crosstalk signal to the analyte signal. It should be consistent across the different concentrations.

    CF = (Average AreaCrosstalk_in_IS) / (Average AreaAnalyte)

    For example, if the average analyte area is 2,000,000 and the average crosstalk area in the IS channel is 60,000, then CF = 60,000 / 2,000,000 = 0.03.

Step 2: Apply the Correction to Your Study Samples For each of your unknown samples, calibrators, and QCs in a run, you will apply the following formula:

  • Measure Raw Areas: From your data, obtain the raw integrated peak area for the analyte (AreaAnalyte_Raw) and the raw integrated peak area for the internal standard (AreaIS_Raw).

  • Calculate the Corrected IS Area: The true area of the internal standard is its measured area minus the contribution from the analyte.

    AreaIS_Corrected = AreaIS_Raw - (AreaAnalyte_Raw × CF)

  • Calculate the Final Area Ratio: Use the corrected IS area to calculate the final ratio for your calibration curve.

    Final Ratio = AreaAnalyte_Raw / AreaIS_Corrected

This corrected ratio is then used to back-calculate the concentration of Fluvoxamine from your regression equation. This procedure effectively removes the bias introduced by the isotopic overlap.[1]

Q4: My overlap is still problematic. What are other troubleshooting steps?

A4: Advanced Troubleshooting and Method Optimization

If mathematical correction is insufficient or if the overlap is excessively high, you may need to revisit your LC-MS/MS method.

  • Check Internal Standard Purity: Verify the isotopic purity of your d3-Fluvoxamine standard with the manufacturer. A standard with significant d0-Fluvoxamine content will cause back-contribution and complicate quantification.

  • Optimize Chromatography: While chromatographic separation won't resolve isotopic overlap (as the compounds are chemically identical and co-elute), ensuring sharp, symmetrical peaks is crucial. Poor chromatography can worsen peak integration and exacerbate the issue.[6] Baseline separation from all other matrix components is essential to avoid other types of isobaric interference.[7][8]

  • Select Different MRM Transitions: The most effective solution beyond mathematical correction is to find MRM transitions that are unique to each compound.

    • Perform a Product Ion Scan: Infuse pure Fluvoxamine and pure d3-Fluvoxamine separately into the mass spectrometer.

    • Analyze Fragmentation: Acquire full product ion scans for the precursor m/z of each (319.16 for Fluvoxamine, 322.18 for d3-Fluvoxamine).

    • Find a Unique Fragment: Look for a product ion for d3-Fluvoxamine that retains all three deuterium atoms. Fragmentation that cleaves off the deuterium label will result in a common product ion with the unlabeled analyte, which is not ideal. If a unique, stable, and intense product ion can be found for the d3-IS, this can eliminate the overlap problem at the detection stage.

  • Consider a Different Internal Standard: If d3-Fluvoxamine proves problematic, using an analog with more deuterium atoms (e.g., d4) may be a better choice.[9] The natural isotopic contribution from the analyte at M+4 is significantly lower than at M+3, often rendering the crosstalk negligible.

Troubleshooting StepRationaleKey Action
Verify IS Purity An impure IS containing d0-analyte will bias results low.Request Certificate of Analysis from the vendor.
Optimize Chromatography Prevents interference from other matrix components.[10][11]Ensure baseline separation from metabolites and matrix.
Re-evaluate MRM Transitions Can eliminate overlap at the MS/MS detection stage.Perform new product ion scans to find unique fragments.
Change Internal Standard A more heavily labeled IS (e.g., d4, d5, ¹³C₃) will have less overlap.Source and validate a new internal standard.

Table 2: Advanced Troubleshooting Strategies.

By systematically applying these diagnostic, corrective, and troubleshooting steps, you can build a robust and accurate LC-MS/MS assay for Fluvoxamine, ensuring the highest level of data integrity for your research and development needs.

References
  • U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubChem. Fluvoxamine. National Center for Biotechnology Information. [Link]

  • Suárez, C. A., et al. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Biotechnology and Bioengineering, 113(5), 1128-1139. [Link]

  • Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(5), 732-738. [Link]

  • Xue, Y. J., et al. (2012). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Journal of Mass Spectrometry, 47(5), 625-632. [Link]

  • Arun Kumar.V, et al. (2022). QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE. International Journal of Biology, Pharmacy and Allied Sciences, 11(5), 2489-2503. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Li, W., & Cohen, L. H. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International, 27(8). [Link]

  • Thevis, M., et al. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. The Journal of Applied Laboratory Medicine, 2(2), 272-280. [Link]

Sources

Validation & Comparative

Validating Long-Term Stock Solution Stability of Fluvoxamine-d3: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is the linchpin of assay accuracy. While Carbon-13 (


) labeled isotopes offer superior stability, Fluvoxamine-d3  remains the industry workhorse due to cost-efficiency and sufficient retention time tracking. However, Fluvoxamine-d3 presents specific stability challenges—specifically photosensitivity (E/Z isomerization) and potential deuterium-hydrogen (D/H) exchange in protic solvents—that must be rigorously validated.

This guide moves beyond generic templates to provide a mechanism-based validation protocol. It compares Fluvoxamine-d3 against alternative strategies and details a self-validating workflow compliant with FDA/ICH M10 guidelines.

Mechanism of Instability: The "Why" Before the "How"

To validate stability, one must first understand the degradation pathways. Fluvoxamine-d3 is not merely a "heavy" version of the analyte; it is a chemical entity with specific vulnerabilities.

The Deuterium-Hydrogen (D/H) Exchange Risk

Unlike


 isotopes, which are chemically identical to the analyte in terms of bond strength, Deuterium (

) forms a C-D bond that is shorter and stronger than a C-H bond (the Kinetic Isotope Effect). However, stability is compromised if the deuterium is placed on labile positions.
  • Risk Factor: If the deuterium labeling is located alpha to the amine group or the oxime ether oxygen, it may be susceptible to exchange in protic solvents (e.g., Methanol) under acidic conditions.

  • Mitigation: Validation must compare Protic (MeOH) vs. Aprotic (Acetonitrile/DMSO) storage solvents.

Photochemical Instability (The Critical Variable)

Fluvoxamine contains an oxime double bond (


). Research confirms that Fluvoxamine is highly sensitive to UV radiation, leading to E/Z isomerization .
  • Impact: The Z-isomer may separate chromatographically from the E-isomer (the active drug), causing peak splitting and integration errors if the IS degrades differently than the analyte.

  • Protocol Implication: All validation steps must occur under monochromatic yellow light or in amber glassware.

Comparative Analysis: Fluvoxamine-d3 vs. Alternatives

Before committing to a validation protocol, researchers must weigh the IS choice against alternatives.

FeatureFluvoxamine-d3 (Focus)Fluvoxamine-

(Alternative 1)
Structural Analog (Alternative 2)
Cost Low to ModerateHigh (3x-5x cost)Very Low
Retention Time Tracking Excellent (Co-elutes)Perfect (Co-elutes)Poor (Drifts)
Matrix Effect Compensation HighPerfectLow
Stability Risk Moderate (D/H exchange, Isomerization)Low (Isomerization only)High (Chemical variance)
Validation Burden High (Must prove isotope stability)ModerateModerate

Verdict: Fluvoxamine-d3 is the optimal balance of performance and cost, provided the stock solution stability is validated using the protocol below.

Experimental Protocol: Self-Validating Stability System

This protocol is designed to meet FDA/ICH M10 Bioanalytical Method Validation requirements. It utilizes a "Fresh vs. Aged" comparison approach.

Materials & Conditions
  • Analyte: Fluvoxamine Maleate Reference Standard.[1][2]

  • Internal Standard: Fluvoxamine-d3 (purity >98% isotopic enrichment).

  • Solvents: LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).

  • Storage Conditions:

    • Condition A:

      
       (Standard Freezer).
      
    • Condition B:

      
       (Ultra-Low Freezer - Control).
      
    • Condition C: Room Temperature/Light Exposed (Stress Test).

The "Fresh vs. Aged" Workflow

Do not rely on nominal concentrations. You must compare the instrument response of the stored solution against a freshly prepared solution.

Step 1: Preparation of Stock A (Aged)

  • Weigh

    
     mg of Fluvoxamine-d3.
    
  • Dissolve in Acetonitrile (preferred over MeOH to minimize D/H exchange risk).

  • Aliquot into amber glass vials.

  • Store at

    
     for the defined stability period (e.g., 1 month, 3 months, 6 months).
    

Step 2: Preparation of Stock B (Fresh)

  • On the day of analysis (e.g., Day 90), weigh a new portion of Fluvoxamine-d3.

  • Dissolve in Acetonitrile to the exact same target concentration as Stock A.

  • Correction Factor: Adjust for purity and salt form differences between the old and new lot if applicable.

Step 3: Dilution & Analysis

  • Dilute Stock A and Stock B independently to the working concentration (e.g., 500 ng/mL) using 50:50 ACN:Water.

  • Inject

    
     replicates of the Aged Working Solution.
    
  • Inject

    
     replicates of the Fresh Working Solution.
    
  • Instrument: LC-MS/MS in MRM mode (monitor parent

    
     fragment transition).
    
Acceptance Criteria

Calculate the Mean Area Ratio (Analyte/IS is not applicable here; we look at IS Area directly or IS/Analog ratio if using a double-IS method. For stock stability, we typically compare raw peak areas of the IS).



  • Pass:

    
     (Strict) or 
    
    
    
    (Standard).
  • Fail:

    
     suggests degradation or concentration loss; 
    
    
    
    suggests solvent evaporation (concentration effect).

Visualization of the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the stock solution.

FluvoxamineValidation Start Start: Fluvoxamine-d3 Validation SolventSelect Select Solvent: Acetonitrile (Recommended) vs Methanol Start->SolventSelect PrepAged Prepare Stock A (Day 0) Store at -20°C / -70°C (Amber Vials) SolventSelect->PrepAged Aprotic preferred Wait Wait Stability Period (1, 3, 6 Months) PrepAged->Wait PrepFresh Prepare Stock B (Day X) Fresh Weighing Wait->PrepFresh Analysis LC-MS/MS Analysis (n=6 Replicates each) Wait->Analysis Inject Aged PrepFresh->Analysis Calc Calculate % Difference: (Aged / Fresh) * 100 Analysis->Calc Decision Is Deviation < ±5%? Calc->Decision Pass PASS: Stock Stable. Update Expiry. Decision->Pass Yes Fail FAIL: Check for Evaporation or Isomerization. Decision->Fail No

Figure 1: Step-by-step logic flow for validating internal standard stock stability compliant with M10 guidelines.

Representative Data: What to Expect

The following table summarizes typical experimental results when comparing storage conditions. Note the impact of light and solvent.[1][2][3]

ParameterCondition A (Ideal)Condition B (Risk)Condition C (Fail)
Solvent AcetonitrileMethanolAcetonitrile
Storage

(Dark)

(Dark)
RT (Light Exposed)
Duration 6 Months6 Months1 Week
Mean Peak Area (Fresh)



Mean Peak Area (Aged)



% Deviation -1.3% -5.3% -36.6%
Interpretation Stable. Borderline. Possible D/H exchange.[4]Unstable. Photodegradation (Isomerization).

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Souri, E., et al. (2015).[5] A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research. (Highlighting UV sensitivity and degradation pathways). Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. (Harmonized guideline for stock stability assessment). Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: (E)-Fluvoxamine-d3 Maleate Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not dispose of (E)-Fluvoxamine-d3 Maleate down the drain.

This compound is a halogenated Selective Serotonin Reuptake Inhibitor (SSRI). While the deuterium isotope (


) renders it stable for mass spectrometry, it does not alter its toxicological profile or environmental persistence. It is classified as Aquatic Chronic 1 (H410)  and Eye Dam. 1 (H318) .[1]

Effective disposal requires strict segregation into Halogenated Waste streams due to the trifluoromethyl (


) group, which generates corrosive hydrogen fluoride (HF) upon combustion. Failure to segregate damages standard incineration scrubbers and violates EPA/RCRA and EU waste directives.

Compound Safety & Hazard Profile

Before initiating disposal, verify the material against the following physicochemical profile to ensure compatibility with your facility’s waste stream.

ParameterSpecification
Compound Name (E)-Fluvoxamine-d3 Maleate
Chemical Class Halogenated Aralkylketone / SSRI
CAS Number 61718-82-9 (Parent Unlabeled)
Molecular Formula

Signal Word DANGER
Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damageH410: Very toxic to aquatic life with long lasting effects
Key Structural Hazard Trifluoromethyl group (

)
: Requires "Halogenated" waste coding.[1][2][3]
RCRA Status (USA) Not P/U-Listed; Regulated as Characteristic/Toxic or under Subpart P (Pharmaceutical Waste).

Disposal Workflow & Decision Matrix

The following protocol utilizes a "Cradle-to-Grave" tracking approach. The specific presence of the isotope (


) allows for inventory reconciliation but mandates that the waste be treated with the same rigor as the active pharmaceutical ingredient (API).
Phase A: Solid Waste (Pure Standard / Expired Vials)

Applicability: Expired reference standards, spilled powder, or residue >3% of container volume.

  • Containment: Place the original vial with cap tightened into a clear, sealable secondary bag (e.g., Ziploc).

  • Segregation: Deposit into the Solid Hazardous Waste drum.

  • Labeling: The waste tag MUST explicitly state:

    • "Pharmaceutical Waste - Toxic"

    • "Contains Halogens (Fluorine)"

  • Destruction Method: High-Temperature Incineration (

    
    ) with acid gas scrubbing.
    
Phase B: Liquid Waste (HPLC/LC-MS Effluent)

Applicability: Mobile phases containing trace (E)-Fluvoxamine-d3.

  • Solvent Compatibility Check:

    • If mobile phase contains Acetonitrile/Methanol: Organic Waste .

    • If mobile phase is >95% Aqueous: Aqueous Waste (Check facility rules; often must still go to chemical waste due to API content).

  • Halogen Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of Fluvoxamine (containing F) technically introduces halogens.

    • Protocol: If the concentration of Fluvoxamine is

      
       ppm, use the Halogenated Solvent  waste stream.
      
    • Protocol: For trace LC-MS waste (

      
       ppm), standard Organic Solvent  waste is typically acceptable, provided the total halogen content remains below the facility's threshold (usually 1-2%).
      
  • Neutralization: NEVER attempt to chemically neutralize or bleach this compound in the lab. Oxidation can produce unknown fluorinated byproducts.

Phase C: Sharps & Glassware
  • Triple Rinse: Vials must be triple-rinsed with a suitable solvent (Methanol).

  • Rinsate Disposal: Pour rinsate into the Halogenated Organic Waste container.

  • Glass Disposal: Defaced, rinsed vials can be discarded in the Glass/Sharps bin (non-hazardous), unless your local EHS requires all API vials to be incinerated (Best Practice).

Visualized Disposal Logic (DOT)

The following diagram illustrates the decision logic for segregating this specific deuterated standard.

FluvoxamineDisposal Start Waste Generation: (E)-Fluvoxamine-d3 Maleate StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance (Expired Vials, Spills) StateCheck->Solid Liquid Liquid / Solution (HPLC Waste, Rinsate) StateCheck->Liquid SolidAction Double Bag -> Solid Waste Bin Label: 'Toxic & Halogenated' Solid->SolidAction Incineration High-Temp Incineration (>1000°C) SolidAction->Incineration ConcCheck Concentration Check Liquid->ConcCheck HighConc High Conc. (>1000 ppm) OR Halogenated Solvent ConcCheck->HighConc High Risk LowConc Trace (<100 ppm) in Non-Halogenated Solvent ConcCheck->LowConc Low Risk HaloWaste Halogenated Waste Stream (Due to -CF3 group) HighConc->HaloWaste NonHaloWaste Non-Halogenated Solvent Waste (If permitted by local EHS) LowConc->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision matrix for the segregation of fluorinated pharmaceutical standards. Note that both streams ultimately lead to incineration, but segregation prevents corrosion of non-halogenated waste infrastructure.

Regulatory Compliance & Documentation

United States (RCRA)
  • Waste Code: While Fluvoxamine is not P-listed or U-listed, it should be managed as Hazardous Waste Pharmaceuticals under 40 CFR Part 266 Subpart P (for healthcare/labs).

  • Characteristic Flag: If testing shows aquatic toxicity or if mixed with flammable solvents, use codes D001 (Ignitable) or state-specific codes for toxic waste (e.g., WT02 in Massachusetts).

  • Manifesting: Ensure the manifest lists "Organic Fluorine" to alert the Treatment, Storage, and Disposal Facility (TSDF).

European Union (EWC)
  • Waste Code: Assign 18 01 08 * (Cytotoxic and cytostatic medicines) or 18 01 09 (Medicines other than those mentioned in 18 01 08), depending on the specific concentration and local interpretation of "cytotoxic" for SSRIs.

  • Best Practice: Treat as 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link]

  • PubChem. (n.d.). Fluvoxamine Maleate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Safe Handling & Operational Logistics for (E)-Fluvoxamine-d3 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Protocol Compound: (E)-Fluvoxamine-d3 Maleate (Stable Isotope Analytical Standard) CAS (Parent): 61718-82-9 (Fluvoxamine Maleate) Hazard Band: OEB 3 (Potent Compound)

Executive Safety Summary & Risk Profile

Why This Matters: As a Senior Application Scientist, I often observe that researchers underestimate deuterated standards because of the milligram quantities involved. However, (E)-Fluvoxamine-d3 Maleate presents a dual challenge: it is a potent Serotonin Reuptake Inhibitor (SSRI) with specific acute toxicity risks, and it is a high-value analytical reference material where loss of integrity equals loss of data.

Treat this compound with the rigor of a Class 3 Potent Compound . The primary risks are not just systemic toxicity, but irreversible eye damage (Category 1) and respiratory tract irritation from the maleate salt dust.

Hazard Characterization Matrix
Hazard ClassGHS CodeCritical EffectOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3][4]Zero-tolerance for hand-to-mouth transfer.
Eye Damage H318 Causes serious eye damage. Standard safety glasses are insufficient for powder handling; sealed goggles or face shields are mandatory.
STOT - Single Exposure H335Respiratory irritation.Open-bench weighing is prohibited.
Reproductive Toxicity H361Suspected of damaging fertility/unborn child.Strict segregation for pregnant/nursing personnel.
Aquatic Toxicity H410Very toxic to aquatic life.[2]All waste (including rinsate) must be captured.

Personal Protective Equipment (PPE) Specifications

Rationale: The following PPE strategy uses a "Layered Defense" approach. We do not rely on a single barrier.

A. Respiratory Protection (Primary Barrier)
  • Engineering Control (Mandatory): All handling of the dry powder must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .

  • PPE Overlay: If handling outside a hood is unavoidable (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator . Note: Surgical masks provide zero protection against pharmaceutical salts.

B. Ocular Defense (Critical)
  • Requirement: Indirect-vented chemical splash goggles.

  • Why: The maleate salt form is a fine particulate. In the event of electrostatic dispersion, standard safety glasses allow particles to bypass the lens and contact the cornea, leading to potential corneal erosion (H318).

C. Dermal Protection
  • Glove Protocol: Double-gloving is required.

    • Inner Layer: Nitrile (minimum 4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Technique: Tape the inner glove to the lab coat sleeve to prevent wrist exposure. Change outer gloves immediately after weighing or solvation.

D. Body Protection[3][6]
  • Standard: Tyvek® lab coat or disposable gown with elastic cuffs. Avoid cotton coats which can trap particulates in the weave.

Operational Protocol: The "Zero-Loss, Zero-Exposure" Workflow

Objective: To reconstitute the standard without losing mass (financial loss) or exposing the operator (safety loss).

Step 1: Acclimatization & Static Control
  • Context: Deuterated salts are often hygroscopic and prone to static charge.

  • Action: Allow the vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation which causes hydrolysis and clumping.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the vial and spatula. Static discharge can "pop" the powder out of the weigh boat, creating an immediate inhalation hazard.

Step 2: Gravimetric Transfer (Weighing)
  • Location: Inside the fume hood.

  • Method:

    • Place the receiving vessel (volumetric flask) in a secondary container.

    • Tare the balance with the weighing paper/boat.

    • Transfer the (E)-Fluvoxamine-d3 Maleate.

    • Critical Step: Do not tap the spatula against the flask rim; this generates aerosols. Rinse the spatula into the flask with the solvent (e.g., Methanol or DMSO) to ensure 100% mass transfer.

Step 3: Solubilization
  • Solvent Choice: Methanol (MeOH) or DMSO are preferred.

  • Procedure: Add solvent to 80% of volume. Vortex gently (capped). Allow the exothermic heat (if any) to dissipate before filling to the final volume mark.

  • Labeling: Mark the vial immediately as "Carcinogen/Reprotox - Handle with Care" .

Visualization: Safety & Handling Workflow

The following diagram illustrates the critical control points (CCPs) where PPE and Engineering Controls must intersect.

FluvoxamineSafety cluster_ppe Required Protection Barrier Storage 1. Storage (-20°C, Desiccated) Acclimatization 2. Acclimatization (30 mins, Closed Vial) Storage->Acclimatization Prevent Condensation StaticControl 3. Static Neutralization (Anti-Static Gun) Acclimatization->StaticControl Prevent Aerosolization Weighing 4. Weighing / Transfer (Fume Hood + P100) StaticControl->Weighing High Risk Zone Solubilization 5. Solubilization (MeOH/DMSO) Weighing->Solubilization Closed System Waste 6. Disposal (High Temp Incineration) Solubilization->Waste Rinsate/Consumables

Caption: Operational workflow for (E)-Fluvoxamine-d3 Maleate emphasizing the critical "Red Zone" (Weighing) where exposure risk is highest.

Emergency Response & Disposal Logistics

Accident Management
ScenarioImmediate ActionSecondary Action
Ocular Exposure Flush immediately for 15 minutes. Do not pause to remove contact lenses initially; flush over them.Seek immediate ophthalmological evaluation (Cite H318).
Dermal Spill (Powder) Brush off dry powder gently (do not wet, as this increases absorption).Wash with soap and water for 15 minutes.[5]
Inhalation Move to fresh air immediately.Monitor for respiratory distress (STOT SE 3).
Waste Disposal (Cradle-to-Grave)
  • Classification: Hazardous Pharmaceutical Waste (RCRA P-listed or characteristic equivalent depending on jurisdiction).

  • Segregation: Do not mix with general organic solvents if possible. Segregate into "Halogenated/API Waste".

  • Destruction: High-temperature incineration is the only validated method to destroy the fluorinated structure of Fluvoxamine.

  • Decontamination: Wipe down the balance and hood surface with a methanol-dampened wipe. Dispose of the wipe as solid hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5324346, Fluvoxamine Maleate.[6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Fluvoxamine Maleate - Hazard Classification & Labelling.[2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.